molecular formula C8H13NO3 B1330582 3-Acrylamido-3-methylbutyric acid CAS No. 38486-53-2

3-Acrylamido-3-methylbutyric acid

Cat. No. B1330582
CAS RN: 38486-53-2
M. Wt: 171.19 g/mol
InChI Key: XOQMWEWYWXJOAN-UHFFFAOYSA-N
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Description

3-Acrylamido-3-methylbutyric acid is a crystalline monomer that has been prepared through specific synthetic routes. It is a compound of interest due to its potential for polymerization and subsequent applications in various fields, such as materials science and biochemistry .

Synthesis Analysis

The synthesis of 3-acrylamido-3-methylbutyric acid has been achieved by employing a haloform reaction on diacetone acrylamide and by a Ritter reaction between acrylonitrile and β,β-dimethylacrylic acid. These methods provide a pathway to obtain the monomer, which can then be used for further chemical reactions and the preparation of polymers .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-acrylamido-3-methylbutyric acid is not detailed in the provided papers, the structure can be inferred from the synthesis methods and the known structures of the reactants and products involved in the synthesis. The molecular structure is crucial for understanding the reactivity and polymerization behavior of the monomer .

Chemical Reactions Analysis

The polymerization of 3-acrylamido-3-methylbutyric acid is an important chemical reaction that has been studied. It has been reported to undergo facile polymerization in aqueous solution under alkaline conditions. This behavior is notable considering the ampholytic character of the monomer, which suggests that electrostatic interactions do not significantly hinder the polymerization process. The charges on the macroradical and the incorporated monomer are sufficiently distant from the main chain, reducing the impact of these electrostatic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acrylamido-3-methylbutyric acid and its homopolymer have been reported, although the specific details are not provided in the abstracts. Understanding these properties is essential for the practical application of the monomer and its polymers. The properties would influence solubility, thermal stability, and the material's behavior in different environments .

Scientific Research Applications

Polymerization and Material Science

3-Acrylamido-3-methylbutyric acid has been studied for its polymerization properties and applications in material science. Hoke and Robins (1972) explored the preparation of this acid and reported its properties as a crystalline monomer and its use in homopolymers (Hoke & Robins, 1972). Additionally, the synthesis of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper was studied by Abu-Rayyan et al. (2022), highlighting its potential in industrial applications (Abu-Rayyan et al., 2022).

Biomedical Applications

In the biomedical field, 3-Acrylamido-3-methylbutyric acid derivatives have been utilized. Lees et al. (1994) explored polyacrylamides bearing pendant alpha-sialoside groups, which significantly inhibited agglutination of erythrocytes by the influenza A virus (Lees et al., 1994). Dutta et al. (2020) reported on nonconjugated biocompatible macromolecular luminogens for sensing and removals of Fe(III) and Cu(II), showcasing the compound's potential in environmental and health-related applications (Dutta et al., 2020).

Environmental and Chemical Engineering

The substance has been applied in environmental and chemical engineering contexts. Singha et al. (2017) synthesized a polymer network hydrogel incorporating 3-acrylamido propanoic acid for analyzing the superadsorption mechanism of various metal ions and dyes, demonstrating its utility in water purification and environmental cleanup (Singha et al., 2017).

Future Directions

While specific future directions for 3-Acrylamido-3-methylbutyric acid were not found, it’s worth noting that similar compounds have been used in the development of stimuli-responsive polymers . These polymers have been widely used for controlled release of several biomolecules .

properties

IUPAC Name

3-methyl-3-(prop-2-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMWEWYWXJOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314795
Record name 3-(Acryloylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acrylamido-3-methylbutyric acid

CAS RN

38486-53-2
Record name 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38486-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 288648
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38486-53-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288648
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Acryloylamino)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SM Heilmann - researchgate.net
… 3-Acrylamido-3-methylbutyric acid (52.3 g, 0.31 mol), prepared according to DI Hoke and RD Robins, J. Polym. Sci., 10, 3311 (1973), was added portionwise over 30 minutes to a stirred …
Number of citations: 0 www.researchgate.net
SM Heilman, NS Paul - researchgate.net
… 3-Acrylamido-3-methylbutyric acid (52.3 g, 0.31 mole), prepared according to DI Hoke and RD Robins, J. Polym. ScL, 10, 3311 (1973), was added portionwise over 30 minutes to a …
Number of citations: 0 www.researchgate.net
AWAF ASSEMBLY - researchgate.net
… (meth)acryloylamino acids include, but are not limited to, N-acryloylglycine, N-acryloylaspartic acid, N-acryloyl-(3-alanine, 2-acrylamidoglycolic acid, 3-acrylamido-3-methylbutyric acid. …
Number of citations: 0 www.researchgate.net
WBL Krepski, S Dean, O Milbrath, P Coleman - POLYMER, 1988 - researchgate.net
… The procedure of EXAMPLE 9 was utilized except 3-acrylamido-3-methylbutyric acid sodium salt (9.65 grams) was utilized instead of NaAMA. After cyclization the 2-oxazin-6-one …
Number of citations: 0 www.researchgate.net
S Milbrath, L Patrick, M Margaret - Journal of Organic Chemistry, 1979 - researchgate.net
… The procedure of EXAMPLE 9 was utilized except 65 3-acrylamido-3-methylbutyric acid sodium salt (9.65 grams) was utilized instead of NaAMA After cyclization the 2-oxazin-6-one …
Number of citations: 0 www.researchgate.net

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